(2S)-2-cyclohexylpropan-1-ol
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Overview
Description
(2S)-2-cyclohexylpropan-1-ol is an organic compound characterized by a cyclohexyl group attached to a propanol backbone. This chiral molecule is notable for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-cyclohexylpropan-1-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the asymmetric reduction of 2-cyclohexylpropanal using chiral catalysts or enzymes. The reaction conditions often include the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-cyclohexylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield secondary alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Alkyl halides, nucleophiles like sodium hydroxide (NaOH)
Major Products
Oxidation: 2-cyclohexylpropanone, 2-cyclohexylpropanoic acid
Reduction: Cyclohexylpropane
Substitution: Various substituted cyclohexylpropanols
Scientific Research Applications
(2S)-2-cyclohexylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its therapeutic potential and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-cyclohexylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-cyclohexylpropan-1-ol
- 2-cyclohexylpropan-2-ol
- Cyclohexylmethanol
Uniqueness
(2S)-2-cyclohexylpropan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This chiral molecule’s configuration can lead to different biological activities and reactivity compared to its enantiomers and other similar compounds.
Properties
Molecular Formula |
C9H18O |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(2S)-2-cyclohexylpropan-1-ol |
InChI |
InChI=1S/C9H18O/c1-8(7-10)9-5-3-2-4-6-9/h8-10H,2-7H2,1H3/t8-/m1/s1 |
InChI Key |
IRIVQXLOJHCXIE-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CO)C1CCCCC1 |
Canonical SMILES |
CC(CO)C1CCCCC1 |
Origin of Product |
United States |
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